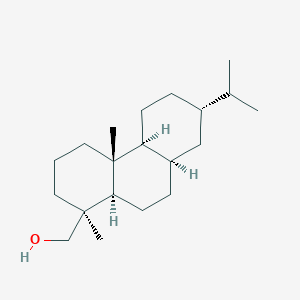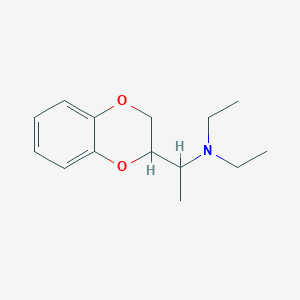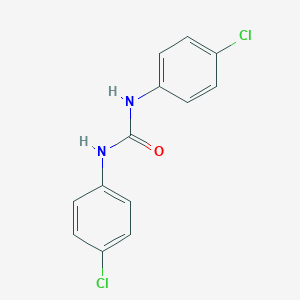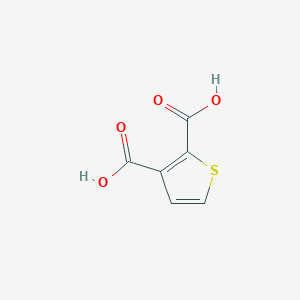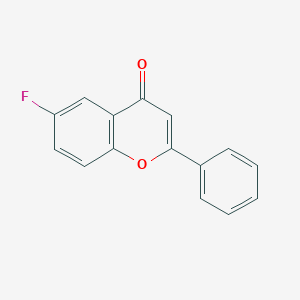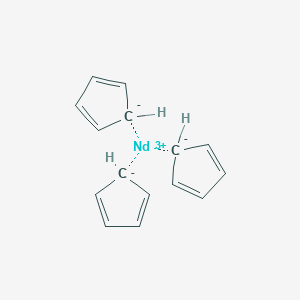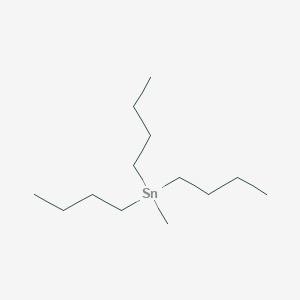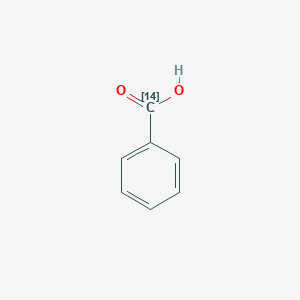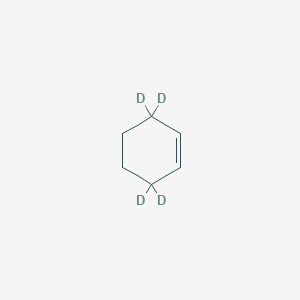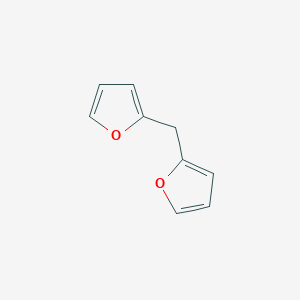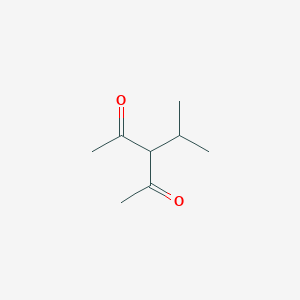
3-(1-Methylethyl)pentane-2,4-dione
Übersicht
Beschreibung
3-(1-Methylethyl)pentane-2,4-dione, also known as diacetyl, is an organic compound with the molecular formula C6H10O2. It is a yellowish-green liquid with a strong buttery odor and is commonly used as a flavoring agent in food products such as popcorn, baked goods, and candies. However, diacetyl has also been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
Diacetyl is believed to act as a neurotransmitter in the brain, specifically as a modulator of the cholinergic system. It has been shown to increase acetylcholine release and inhibit its reuptake, leading to increased cholinergic activity. This mechanism of action has been implicated in the potential therapeutic effects of 3-(1-Methylethyl)pentane-2,4-dione in inflammatory diseases.
Biochemische Und Physiologische Effekte
Diacetyl has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of cytokines and chemokines, which are involved in the inflammatory response. Additionally, 3-(1-Methylethyl)pentane-2,4-dione has been shown to increase the activity of the transcription factor NF-kB, which is involved in the regulation of inflammatory gene expression. These effects suggest that 3-(1-Methylethyl)pentane-2,4-dione may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Diacetyl has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for research. Additionally, its unique chemical properties make it a useful tool for investigating the mechanisms of neurotransmitter release and uptake. However, 3-(1-Methylethyl)pentane-2,4-dione also has some limitations. It has a strong odor and can be irritating to the eyes and respiratory system, which may limit its use in certain experimental settings. Additionally, its potential toxicity and effects on human health must be carefully considered when using 3-(1-Methylethyl)pentane-2,4-dione in research.
Zukünftige Richtungen
There are several future directions for research involving 3-(1-Methylethyl)pentane-2,4-dione. One potential area of investigation is the development of new therapeutic agents based on the anti-inflammatory properties of 3-(1-Methylethyl)pentane-2,4-dione. Additionally, further studies are needed to fully elucidate the mechanisms of action of 3-(1-Methylethyl)pentane-2,4-dione in the brain and its potential effects on human health. Finally, the use of 3-(1-Methylethyl)pentane-2,4-dione as a tracer molecule in brain imaging studies may lead to new insights into the functioning of the cholinergic system and the mechanisms of neurotransmitter release and uptake.
Synthesemethoden
Diacetyl can be synthesized through the reaction of acetoin with an oxidizing agent such as potassium permanganate or chromic acid. The reaction results in the formation of 3-(1-Methylethyl)pentane-2,4-dione and water. This method of synthesis has been widely used in the food industry for the production of artificial butter flavoring.
Wissenschaftliche Forschungsanwendungen
Diacetyl has been found to have potential applications in scientific research due to its ability to cross the blood-brain barrier and its unique chemical properties. It has been used as a tracer molecule in brain imaging studies to investigate the mechanisms of neurotransmitter release and uptake. Additionally, 3-(1-Methylethyl)pentane-2,4-dione has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-propan-2-ylpentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)8(6(3)9)7(4)10/h5,8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHCIRSGQKCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165513 | |
| Record name | 3-(1-Methylethyl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylethyl)pentane-2,4-dione | |
CAS RN |
1540-38-1 | |
| Record name | 3-(1-Methylethyl)-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)pentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropylacetylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-Methylethyl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methylethyl)pentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(1-METHYLETHYL)PENTANE-2,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22459358PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



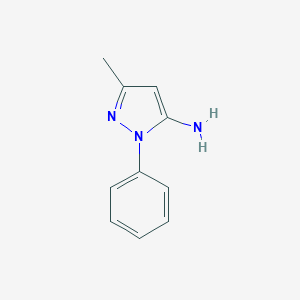

![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)
